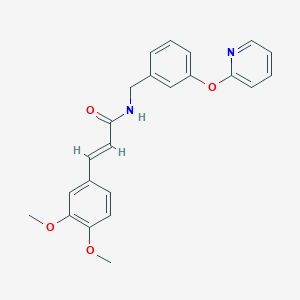

(E)-3-(3,4-dimethoxyphenyl)-N-(3-(pyridin-2-yloxy)benzyl)acrylamide

CAS No.: 1706473-36-0

Cat. No.: VC4983118

Molecular Formula: C23H22N2O4

Molecular Weight: 390.439

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1706473-36-0 |

|---|---|

| Molecular Formula | C23H22N2O4 |

| Molecular Weight | 390.439 |

| IUPAC Name | (E)-3-(3,4-dimethoxyphenyl)-N-[(3-pyridin-2-yloxyphenyl)methyl]prop-2-enamide |

| Standard InChI | InChI=1S/C23H22N2O4/c1-27-20-11-9-17(15-21(20)28-2)10-12-22(26)25-16-18-6-5-7-19(14-18)29-23-8-3-4-13-24-23/h3-15H,16H2,1-2H3,(H,25,26)/b12-10+ |

| Standard InChI Key | GKMJNSUMYOVWPQ-ZRDIBKRKSA-N |

| SMILES | COC1=C(C=C(C=C1)C=CC(=O)NCC2=CC(=CC=C2)OC3=CC=CC=N3)OC |

Introduction

Overview of the Compound

The chemical name "(E)-3-(3,4-dimethoxyphenyl)-N-(3-(pyridin-2-yloxy)benzyl)acrylamide" suggests it is an organic molecule with the following structural components:

-

Acrylamide group: Indicates the presence of a double bond (C=C) conjugated with an amide (-CONH-) group.

-

Dimethoxyphenyl ring: A benzene ring substituted with two methoxy groups (-OCH3) at positions 3 and 4.

-

Pyridin-2-yloxybenzyl group: A benzyl moiety where a pyridine ring is attached via an oxygen atom.

The "(E)" configuration specifies that the substituents across the double bond are in a trans arrangement.

Potential Applications

Compounds with such structural features are often explored for:

-

Pharmaceutical Applications: Acrylamide derivatives are commonly studied for their biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

-

Molecular Docking Studies: The presence of aromatic rings and functional groups like pyridin-2-yloxy suggests potential interactions with biological targets, such as enzymes or receptors.

-

Material Science: Functionalized acrylamides may also serve as precursors for polymers or advanced materials.

Analytical Characterization

To confirm the structure and study its properties, standard analytical techniques would be employed:

-

Nuclear Magnetic Resonance (NMR):

-

Proton (H NMR) and Carbon (C NMR) spectra to identify chemical environments.

-

-

Mass Spectrometry (MS):

-

To determine molecular weight and fragmentation patterns.

-

-

Infrared Spectroscopy (IR):

-

To identify functional groups (e.g., C=O stretch for amides).

-

-

X-ray Crystallography:

-

For precise 3D structural determination if the compound forms suitable crystals.

-

Hypothetical Biological Activity

Given its structural components:

-

The dimethoxyphenyl group may enhance lipophilicity, aiding membrane permeability.

-

The pyridin-2-yloxybenzyl group could facilitate hydrogen bonding or π-stacking interactions with biological targets.

These features make it a candidate for docking studies to predict interactions with enzymes like kinases or proteases.

Example Data Table

| Property | Details |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | ~364.40 g/mol |

| Functional Groups | Amide, Ether, Aromatic Rings |

| Solubility | Predicted soluble in organic solvents |

| Potential Applications | Anti-inflammatory, anticancer research |

Research Outlook

Further studies could include:

-

Synthesis Optimization: Developing efficient synthetic pathways using green chemistry principles.

-

Biological Testing: Screening for anti-inflammatory or anticancer activity in vitro and in vivo.

-

Computational Studies: Molecular docking and dynamics simulations to predict binding affinity with biological targets.

If you need assistance with designing experiments or interpreting specific data for this compound, feel free to ask!

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume